![molecular formula C20H19BrN2O2 B4267798 6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide](/img/structure/B4267798.png)
6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide
Overview
Description
6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide, also known as Brequinar, is a synthetic compound that has been widely used in scientific research for its potential therapeutic applications. In
Mechanism of Action
6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide exerts its anti-cancer effects through inhibition of DHODH. DHODH is an enzyme that catalyzes the oxidation of dihydroorotate to orotate, which is a key step in the de novo pyrimidine synthesis pathway. 6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide binds to the active site of DHODH and inhibits its activity, leading to a decrease in the production of pyrimidine nucleotides. This, in turn, leads to a decrease in DNA synthesis and cell proliferation, ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide has been shown to have potent anti-cancer effects in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, 6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide has been shown to inhibit tumor growth in animal models of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide in lab experiments is its potent anti-cancer effects. It has been shown to be effective against a variety of cancer cell lines and tumor models. Another advantage is its specificity for DHODH, which makes it a useful tool for studying the de novo pyrimidine synthesis pathway. However, one limitation of using 6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide in lab experiments is its potential toxicity. DHODH is also involved in the immune response, and inhibition of DHODH by 6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide can lead to immunosuppression.
Future Directions
There are several future directions for research on 6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide. One direction is to investigate its potential as a combination therapy with other anti-cancer agents. 6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide has been shown to synergize with other chemotherapeutic agents, such as gemcitabine and 5-fluorouracil, in preclinical studies. Another direction is to investigate its potential as an immunosuppressive agent for the treatment of autoimmune diseases. Finally, research could focus on developing more potent and selective DHODH inhibitors based on the structure of 6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide.
Scientific Research Applications
6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA synthesis and cell proliferation. As a result, 6-bromo-2-(3-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
properties
IUPAC Name |
6-bromo-2-(3-ethoxyphenyl)-N,N-dimethylquinoline-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c1-4-25-15-7-5-6-13(10-15)19-12-17(20(24)23(2)3)16-11-14(21)8-9-18(16)22-19/h5-12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJSNWOHSZFIIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(3-ethoxyphenyl)-N,N-dimethylquinoline-4-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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